Methyl 3-Methylbenzofuran-7-carboxylate
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Overview
Description
Methyl 3-Methylbenzofuran-7-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 3-position and a carboxylate ester group at the 7-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including Methyl 3-Methylbenzofuran-7-carboxylate, can be achieved through various methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as iron (III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline .
Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid . These methods provide efficient routes to synthesize benzofuran-3-carboxylate esters with good yields and purity.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Methylbenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 3-Methylbenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 3-Methylbenzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:
- 2-Methylbenzofuran
- Benzofuran-2-carboxylic acid
- 2-Benzofurancarboxaldehyde
- 2,3-Dihydrobenzofuran
These compounds share similar structural features but differ in the position and type of substituents on the benzofuran ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-methyl-1-benzofuran-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-10-8(7)4-3-5-9(10)11(12)13-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZRIVLKINMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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